molecular formula C13H16ClN3O2 B2360154 N-[2-[(3-Chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361797-06-8

N-[2-[(3-Chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide

Cat. No. B2360154
CAS RN: 2361797-06-8
M. Wt: 281.74
InChI Key: HTFRIPLWLRMJKY-UHFFFAOYSA-N
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Description

N-[2-[(3-Chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide, commonly known as CEP-33779, is a small molecule inhibitor of the transcription factor NF-κB. It was first synthesized in 2007 by scientists at Cephalon Inc. and has since been used in various scientific research applications.

Mechanism of Action

CEP-33779 inhibits the transcription factor NF-κB, which plays a key role in regulating the immune response, inflammation, and cell survival. NF-κB is activated by various stimuli, including cytokines, bacterial and viral products, and stress. Once activated, NF-κB translocates to the nucleus and activates the transcription of genes involved in inflammation, cell survival, and proliferation. CEP-33779 blocks the activation of NF-κB by inhibiting the activity of the kinase IKKβ, which is required for the activation of NF-κB.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have various biochemical and physiological effects. In cancer cells, CEP-33779 inhibits cell growth and induces apoptosis (programmed cell death). Inflammation research has shown that CEP-33779 reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, CEP-33779 has been shown to protect neurons from damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

CEP-33779 has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified. It is also highly specific for the NF-κB pathway, which allows for the selective inhibition of this pathway without affecting other signaling pathways. However, CEP-33779 also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.

Future Directions

There are several future directions for the use of CEP-33779 in scientific research. One area of interest is the use of CEP-33779 in combination with other anti-cancer drugs to enhance their effectiveness. Another area of interest is the use of CEP-33779 in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, CEP-33779 may have potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to explore these potential applications of CEP-33779.

Synthesis Methods

The synthesis of CEP-33779 involves a multi-step process starting with the reaction of 3-chloropyridine-2-carbaldehyde with ethyl acetoacetate to form 3-chloro-2-oxo-2H-pyridine-1-acetic acid ethyl ester. This intermediate is then reacted with N-ethyl-N-methylprop-2-enamide in the presence of a base to form the final product, CEP-33779.

Scientific Research Applications

CEP-33779 has been used in various scientific research applications, including cancer research, inflammation research, and neurodegenerative disease research. In cancer research, CEP-33779 has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway. Inflammation research has shown that CEP-33779 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, CEP-33779 has been shown to protect neurons from damage and improve cognitive function.

properties

IUPAC Name

N-[2-[(3-chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c1-3-13(19)17(4-2)9-12(18)16-8-11-10(14)6-5-7-15-11/h3,5-7H,1,4,8-9H2,2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFRIPLWLRMJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=C(C=CC=N1)Cl)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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